1-Adamantaneacetic acid
Overview
Description
1-Adamantaneacetic acid, also known as tricyclo[3.3.1.1(3,7)]decane-1-acetic acid, is a derivative of adamantane. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by its white to off-white crystalline powder form .
Mechanism of Action
Target of Action
The primary target of 1-Adamantaneacetic acid is chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in bacteria.
Mode of Action
This compound acts as an inhibitor of chorismate mutase-prephenate dehydrogenase . By binding to this enzyme, it prevents the conversion of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids.
Biochemical Pathways
The inhibition of chorismate mutase-prephenate dehydrogenase by this compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria . This disruption can lead to a decrease in the production of these essential amino acids, affecting protein synthesis and bacterial growth.
Result of Action
The inhibition of chorismate mutase-prephenate dehydrogenase by this compound leads to a decrease in the production of aromatic amino acids in bacteria . This can affect protein synthesis and bacterial growth, potentially leading to bacteriostatic or bactericidal effects.
Biochemical Analysis
Biochemical Properties
1-Adamantaneacetic acid is known to interact with certain enzymes. Specifically, it has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 . This interaction suggests that this compound may play a role in the regulation of biochemical reactions involving this enzyme .
Cellular Effects
Given its role as an inhibitor of chorismate mutase-prephenate dehydrogenase, it is plausible that this compound could influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory effects on chorismate mutase-prephenate dehydrogenase . By inhibiting this enzyme, this compound could potentially alter gene expression and induce changes at the molecular level .
Metabolic Pathways
Given its inhibitory effects on chorismate mutase-prephenate dehydrogenase, it is plausible that this compound could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantaneacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl 2-(1-adamantyl)acetate with sodium bicarbonate. The reaction proceeds as follows :
- Dissolve methyl 2-(1-adamantyl)acetate in a suitable solvent.
- Add sodium bicarbonate to the solution.
- Heat the mixture to promote the reaction.
- Isolate the product by filtration and recrystallization.
Another method involves the hydrolysis of 1-adamantaneacetonitrile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Adamantaneacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield adamantane-1,2-dicarboxylic acid, while reduction can produce 1-adamantylmethanol .
Scientific Research Applications
1-Adamantaneacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Adamantaneacetic acid can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Similar in structure but with a carboxylic acid group directly attached to the adamantane ring.
1-Adamantanemethanol: Contains a hydroxyl group instead of a carboxylic acid group.
1-Adamantanemethylamine: Features an amine group in place of the carboxylic acid.
Uniqueness
This compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to inhibit specific bacterial enzymes and its use as an acylating agent in organic synthesis highlight its versatility and importance in various fields .
Properties
IUPAC Name |
2-(1-adamantyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQGWFNFTVXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197791 | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | 1-Adamantaneacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10033 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4942-47-6 | |
Record name | 1-Adamantaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4942-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004942476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantaneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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